molecular formula C24H34FN5O B5109180 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No.: B5109180
M. Wt: 427.6 g/mol
InChI Key: YABZEWCYGYNPJJ-UHFFFAOYSA-N
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Description

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a complex organic compound that features a combination of piperazine, piperidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Piperidine Derivative Formation: The next step involves the reaction of the piperazine intermediate with piperidine to form 1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]propane.

    Pyrazole Incorporation: The final step involves the reaction of the piperidine derivative with 1,3,5-trimethylpyrazole under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features.

    1-(4-Benzhydryl-piperazin-1-yl)-3-(quinolin-4-yloxy)-propan-2-ol: Another compound with a piperazine moiety, used for its pharmacological properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural motifs, studied for its biological activity.

Uniqueness

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is unique due to its combination of piperazine, piperidine, and pyrazole moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34FN5O/c1-18-23(19(2)27(3)26-18)10-11-24(31)30-12-4-5-22(17-30)29-15-13-28(14-16-29)21-8-6-20(25)7-9-21/h6-9,22H,4-5,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABZEWCYGYNPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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